N-(but-3-yn-1-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-but-3-ynylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRTUFCLGMVMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of N but 3 Yn 1 Yl Methanesulfonamide Derivatives
Alkyne-Mediated Reactions
The terminal alkyne group is a highly valuable functional handle, participating in a wide array of chemical transformations that allow for the construction of complex molecular architectures.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. researchgate.netnih.gov This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage by coupling a terminal alkyne with an azide (B81097). nih.gov For derivatives of N-(but-3-yn-1-yl)methanesulfonamide, the CuAAC reaction provides a powerful tool for conjugation and functionalization.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. mdpi.com The presence of a ligand, such as tris(benzyltriazolyl)methyl amine (TBTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, which is particularly important in biological applications. rsc.org The CuAAC reaction is remarkably insensitive to the nature of the substituents on both the alkyne and the azide, proceeding smoothly under mild, often aqueous, conditions. researchgate.netrsc.org
The utility of CuAAC extends to the synthesis of peptidomimetics, where the triazole ring can act as a stable surrogate for a peptide bond. beilstein-journals.org By incorporating the this compound motif into a larger molecule, the terminal alkyne can be readily clicked with azido-functionalized biomolecules, polymers, or other synthetic constructs. beilstein-journals.org
However, when sulfonyl azides are used as the azide component, the reaction can sometimes lead to products other than the expected triazole. The initially formed cuprated triazole intermediate can be destabilized by the electron-withdrawing sulfonyl group, potentially leading to ring-chain isomerization and the formation of N-sulfonyl ketenimines. organic-chemistry.org
| Reaction Type | Description | Key Features | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. | High regioselectivity, high yield, mild reaction conditions, wide functional group tolerance. | Cu(I) catalyst (e.g., from CuSO₄/sodium ascorbate), optional ligand (e.g., TBTA). | researchgate.netnih.govmdpi.comrsc.org |
| CuAAC with Sulfonyl Azides | Can lead to the formation of N-sulfonyl ketenimines in addition to or instead of the expected triazole. | Product outcome is dependent on reaction conditions and substrate. | Copper catalyst. | organic-chemistry.org |
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards a variety of nucleophiles. nih.gov This has led to the development of numerous gold-catalyzed transformations, including hydroamination and cyclization reactions, which are highly relevant to the chemistry of this compound derivatives. nih.govresearchgate.net
Intramolecular hydroamination of alkynyl sulfonamides catalyzed by gold complexes provides an efficient route to nitrogen-containing heterocycles. nih.govresearchgate.net For instance, gold-catalyzed intramolecular hydroamination can lead to the formation of vinyl-substituted pyrrolidines and piperidines with high enantioselectivity when chiral phosphinegold(I) complexes are employed. researchgate.netacs.org The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by the intramolecular attack of the sulfonamide nitrogen.
Gold catalysts are also effective in promoting the cyclization of alkynol-based compounds, which can be extended to derivatives of this compound where the sulfonamide nitrogen acts as the internal nucleophile. bham.ac.uk These reactions often proceed with high regioselectivity and under mild conditions. bham.ac.uk Furthermore, gold-catalyzed tandem reactions, such as amide-aldehyde-alkyne coupling followed by cyclization, offer a step-economical approach to complex heterocyclic systems like substituted oxazoles. nih.gov
| Transformation | Description | Catalyst System | Products | Reference |
|---|---|---|---|---|
| Intramolecular Hydroamination | Cyclization of an alkynyl sulfonamide via addition of the sulfonamide nitrogen to the alkyne. | Phosphinegold(I) complexes. | Vinyl-substituted pyrrolidines and piperidines. | researchgate.netacs.org |
| 7-exo-dig Cyclization | Gold-catalyzed intramolecular hydroamination to form seven-membered azepine frameworks. | Gold-triethynylphosphine complex. | Tetrahydroazepine and dihydrobenzazepine derivatives. | nih.gov |
| Tandem Coupling and Cyclization | One-pot reaction of an amide, alkyne, and aldehyde followed by cyclization. | Cationic gold(I) catalyst. | Highly substituted oxazoles. | nih.gov |
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is of great importance for the derivatization of this compound, allowing for the introduction of various aryl or vinyl substituents at the terminus of the alkyne.
The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netnih.gov The palladium catalyst facilitates the oxidative addition of the halide and the subsequent reductive elimination to form the coupled product, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. researchgate.net However, copper-free Sonogashira protocols have also been developed, which can be advantageous in certain cases to avoid side reactions. lab-chemicals.com
The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netnih.gov For this compound derivatives, this reaction opens up a vast chemical space for structural diversification.
| Reaction | Description | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Palladium catalyst and often a copper(I) co-catalyst. | Forms a C(sp)-C(sp²) bond, mild conditions, broad substrate scope. | researchgate.netnih.govnih.gov |
| Copper-Free Sonogashira Coupling | Palladium-catalyzed coupling without a copper co-catalyst. | Palladium catalyst with specific ligands. | Can prevent alkyne homocoupling and other side reactions. | lab-chemicals.com |
The carbon-carbon triple bond of the alkyne in this compound is susceptible to both electrophilic and nucleophilic attack, providing further avenues for functionalization.
Electrophilic Addition: The addition of electrophiles to alkynes is a classic transformation. For instance, the addition of sulfonyl radicals, which can be generated from various precursors, to alkynes leads to the formation of highly functionalized vinyl sulfones. researchgate.net This process can be initiated by radical initiators and allows for the introduction of both a sulfonyl group and another functionality across the triple bond. researchgate.net
Nucleophilic Addition: The terminal alkyne can also undergo nucleophilic addition, particularly when activated. The addition of nucleophiles such as thiols, amines, and alcohols to activated alkynes is a well-established method for the synthesis of functionalized alkenes. In the context of N-alkynyl sulfonamides, the addition of nucleophiles can be facilitated by the electron-withdrawing nature of the sulfonamide group. For example, the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes has been shown to proceed with high regio- and stereoselectivity. nih.gov Furthermore, the addition of alkyne nucleophiles to carbonyl groups is a fundamental C-C bond-forming reaction, and methods for the enantioselective addition have been developed.
| Addition Type | Reagent/Catalyst | Product Type | Key Aspects | Reference |
|---|---|---|---|---|
| Electrophilic Radical Addition | Sulfonyl radical precursors | Vinyl sulfones | Formation of highly functionalized alkenes. | researchgate.net |
| Nucleophilic Conjugate Addition | Thiols, amines, alcohols | Functionalized alkenes | Often requires activation of the alkyne. | |
| Nucleophilic Addition to Carbonyls | Metal alkynylides | Propargyl alcohols | Fundamental C-C bond formation. |
Reactivity of the Sulfonamide Nitrogen
The sulfonamide nitrogen in this compound and its derivatives is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the compound's properties.
N-Alkylation: The deprotonated sulfonamide nitrogen is a competent nucleophile that can be alkylated with a variety of electrophiles. Classical methods often involve the use of strong bases and alkyl halides. researchgate.net More modern and milder approaches utilize alcohols as alkylating agents in the presence of a transition metal catalyst, such as iridium or manganese complexes, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.org These methods are highly atom-economical, producing water as the only byproduct. Another strategy involves the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for an external catalyst.
N-Acylation: The N-acylation of sulfonamides provides access to N-acylsulfonamides, a class of compounds with significant biological activities. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. More recently, methods employing N-acylbenzotriazoles have been developed as efficient and neutral coupling reagents for the N-acylation of sulfonamides. Ultrasound irradiation has also been shown to promote the N-acylation of sulfonamides with acetic anhydride (B1165640) under solvent- and catalyst-free conditions, offering a green and efficient alternative.
| Transformation | Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Alcohols, Iridium or Manganese catalyst | N-Alkyl sulfonamide | Atom-economical, environmentally friendly. | organic-chemistry.org |
| N-Alkylation | Trichloroacetimidates, heat | N-Alkyl sulfonamide | Catalyst-free thermal conditions. | |
| N-Acylation | N-Acylbenzotriazoles | N-Acylsulfonamide | Efficient and neutral coupling. | |
| N-Acylation | Acetic anhydride, ultrasound | N-Acylsulfonamide | Solvent- and catalyst-free, rapid. |
Role of the Sulfonamide Group as a Directing Moiety in Organic Reactions
The sulfonamide group in N-alkynyl sulfonamides, including derivatives of this compound, plays a crucial role as a directing group in various organic reactions. Its strong electron-withdrawing nature can influence the reactivity of the neighboring alkyne. Moreover, the nitrogen atom of the sulfonamide can act as a nucleophile, and the entire group can coordinate to metal catalysts, thereby directing the course of a reaction.
In palladium-catalyzed cycloisomerization reactions of enynamides, the sulfonamide group, as part of the enynamide system, has been shown to be instrumental in achieving high levels of regio- and stereocontrol. acs.org For instance, the cyclization of enynamides can lead to the formation of highly substituted pyrrolidines with excellent stereoselectivity, including the generation of quaternary stereocenters. acs.org The nature of the sulfonamide protecting group can influence the reaction pathway and the efficiency of the cyclization.
The directing effect of the sulfonamide group is also evident in radical cyclizations. Depending on the reaction conditions, the sulfonamide can either be retained in the final product or eliminated. beilstein-journals.org This highlights the ability of the sulfonamide to modulate the reactivity of key intermediates in a controlled manner.
Intramolecular and Intermolecular Cyclization Reactions
The presence of both a nucleophilic nitrogen center (within the sulfonamide) and an electrophilic alkyne in the same molecule makes this compound and its derivatives prime candidates for cyclization reactions. These reactions are pivotal for the construction of various nitrogen heterocycles.
The intramolecular cyclization of N-alkynyl sulfonamides is a powerful strategy for the synthesis of saturated nitrogen heterocycles such as pyrrolidines and piperidines. These reactions can be promoted by various means, including the use of metal catalysts or through radical pathways. For example, palladium-catalyzed cycloisomerization of enynamides, which are structurally related to derivatives of this compound, provides a direct route to functionalized pyrrolidines. acs.org
| Substrate (Enynamide) | Catalyst/Conditions | Product | Yield | Reference |
| N-allyl-N-tosyl-2-phenylacetamide | Pd(OAc)₂, bbeda, H₂O, toluene, 80 °C | 1-tosyl-3-benzyl-4-methylenepyrrolidine | 85% | acs.org |
| N-(but-2-en-1-yl)-N-tosyl-2-phenylacetamide | Pd(OAc)₂, bbeda, H₂O, toluene, 80 °C | 1-tosyl-3-benzyl-4-ethylidenepyrrolidine | 90% (single isomer) | acs.org |
| N-allyl-N-tosyl-2,2-diphenylacetamide | Pd(OAc)₂, bbeda, H₂O, toluene, 80 °C | 1-tosyl-3,3-diphenyl-4-methylenepyrrolidine | 95% (single isomer) | acs.org |
This table presents data for analogous enynamide systems to illustrate the formation of nitrogen heterocycles via intramolecular cyclization.
Oxidative cyclization reactions offer another avenue to functionalized nitrogen heterocycles from N-alkynyl sulfonamides. While the term "iodolactonization" specifically refers to the formation of lactones, analogous iodocyclization reactions of N-alkynyl sulfonamides can lead to the formation of iodo-substituted nitrogen heterocycles. These reactions are typically initiated by an electrophilic iodine source.
The iodine(III)-catalyzed oxidative cyclization of aryl amines has been demonstrated to produce benzimidazoles, showcasing the utility of iodine-based reagents in promoting C-N bond formation. nih.govresearchgate.net Similarly, iodine-promoted cyclization of 2-alkynylanilines leads to the formation of 3-iodoindoles. nih.gov These examples suggest that this compound derivatives could undergo similar iodine-mediated cyclizations to yield iodinated pyrrolidine (B122466) or other heterocyclic structures. Hypervalent iodine reagents have also been successfully employed in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides to form oxazoles. organic-chemistry.org
| Substrate | Reagent/Conditions | Product | Yield | Reference |
| N-styrylbenzamide | PhI(OTf)₂, CH₂Cl₂/Et₂O, -78 to 0 °C | 2,5-diphenyloxazole | 77% | organic-chemistry.org |
| 2-alkynyl-N,N-dimethylaniline | I₂, CH₂Cl₂ | 3-iodo-1-methylindole | Excellent | nih.gov |
| N-Boc-acrylamide | PhI(OAc)₂, AcOH | 5,5-disubstituted oxazolidine-2,4-dione | Moderate to Excellent | nsf.gov |
This table provides examples of oxidative cyclization reactions on analogous systems to illustrate the potential reactivity.
Transition metal catalysis, particularly with gold and palladium, has emerged as a powerful tool for effecting complex cyclization and polycyclization reactions of enynes and related systems. While specific data for this compound is not prevalent, the extensive research on analogous N-alkynyl systems provides a strong indication of its potential reactivity.
Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. Gold-catalyzed cyclization of enynes can proceed through various pathways, leading to a diverse array of carbo- and heterocyclic products.
Palladium-catalyzed reactions of enynes, such as cyclisation-carbonylation, can be used to construct cyclic carboxylic acids. rsc.org Furthermore, palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes has been developed for the synthesis of butenolides. nih.gov These methodologies could potentially be adapted to derivatives of this compound to generate novel polycyclic structures containing a sulfonamide moiety.
| Substrate Type | Catalyst/Conditions | Product Type | Reference |
| Enyne | Pd(OAc)₂, P(2-furyl)₃, CO (2 atm), AcOH | Cyclic γ,δ-unsaturated carboxylic acid | rsc.org |
| 1,3-Enyne | Pd-catalyst, fluoroalkyl halide, H₂O, CO | Fluoroalkylated butenolide | nih.gov |
| Enynamide | Pd(OAc)₂, bbeda, H₂O, toluene | Functionalized pyrrolidine | acs.org |
This table illustrates the types of products that can be obtained from transition metal-catalyzed reactions of analogous enyne and enynamide systems.
Mechanistic Investigations of Reactions Involving N but 3 Yn 1 Yl Methanesulfonamide
Elucidation of Reaction Pathways in Transition Metal Catalysis (e.g., Copper, Gold, Palladium)
The presence of the terminal alkyne and the sulfonamide group in N-(but-3-yn-1-yl)methanesulfonamide makes it a versatile substrate for a variety of transition metal-catalyzed transformations. Copper, gold, and palladium catalysts are particularly effective in activating the alkyne moiety and facilitating subsequent reactions.
Copper-Catalyzed Reactions: Copper catalysts are well-known to mediate the coupling of terminal alkynes and the synthesis of sulfonamides. In reactions involving this compound, a potential pathway is a copper-catalyzed three-component synthesis. nih.gov This could involve the coupling of the alkyne, an amine, and a sulfur dioxide source, although in this case, the sulfonamide is already pre-formed. A more likely scenario is an intramolecular cyclization. For instance, copper-catalyzed reactions of similar aminoalkynes can proceed through a radical cascade process to form cyclic products like 2,3-dihydroquinolin-4-ones. nih.gov While this compound lacks the aromatic ring for this specific transformation, the principle of copper-mediated radical cyclization is applicable. Another potential pathway involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by rearrangement, as has been observed in the reaction of 2-(1-hydroxyprop-2-yn-1-yl)phenols with sulfonyl azides, leading to N-sulfonyl-2-iminocoumarins. researchgate.net
Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. In the case of this compound, an intramolecular cyclization is a highly probable reaction pathway. The gold catalyst would coordinate to the alkyne, rendering the internal carbon electrophilic and susceptible to attack by the sulfonamide nitrogen. This would lead to the formation of a five- or six-membered heterocyclic ring, depending on the regioselectivity of the attack.
Palladium-Catalyzed Reactions: Palladium catalysis offers a broad scope of reactions for substrates like this compound. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to functionalize the terminal alkyne. Mechanistically, this involves the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne) and reductive elimination to yield the coupled product.
Furthermore, palladium-catalyzed three-component cross-coupling reactions have been reported for the difunctionalization of alkenes and dienes. nih.govrsc.org A similar strategy could be envisioned for this compound, where the alkyne participates in a coupling reaction with an organic halide and a suitable coupling partner. The stereochemical course of such palladium-catalyzed cross-coupling reactions of allylic systems has been shown to proceed with high stereospecificity, often through a syn S(E)' mechanism involving an intramolecular delivery of the arylpalladium electrophile. nih.gov Palladium can also catalyze dehydrostannylation reactions, which proceed via oxidative addition of a Sn-C bond followed by β-hydride elimination. rsc.org
A representative scheme for a palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides results in the formation of (Z)-N-allyl sulfonamides with high stereoselectivity, controlled by the formation of a six-membered palladacycle intermediate. researchgate.net While the starting material is an allene (B1206475) rather than an alkyne, the mechanistic principle of a palladium-stabilized intermediate dictating the stereochemical outcome is highly relevant.
| Catalyst | Potential Reaction Type | Plausible Mechanistic Steps | Resulting Product Type |
| Copper | Intramolecular Cyclization | Radical generation, cyclization, and termination | Heterocyclic compounds |
| Gold | Intramolecular Cyclization | Alkyne activation, intramolecular nucleophilic attack | Nitrogen-containing heterocycles |
| Palladium | Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | Functionalized alkynes |
| Palladium | Tandem Reaction | Formation of palladacycle intermediate | Stereodefined cyclic products |
Distinction Between Concerted and Stepwise Mechanisms in Cycloaddition Reactions
The alkyne functionality in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like nitrones or nitrile oxides. A key mechanistic question in these reactions is whether they proceed through a concerted or a stepwise pathway.
A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously, albeit not necessarily to the same extent. mdpi.com In contrast, a stepwise mechanism proceeds through one or more intermediates. nih.gov For cycloadditions, this could involve the formation of a zwitterionic or a diradical intermediate.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in distinguishing between these pathways. For example, in the [3+2] cycloaddition of nitrones to alkenes, calculations can determine the relative energies of the concerted transition state and any potential stepwise intermediates. mdpi.comrsc.org The nature of the reactants and the reaction conditions often dictate the preferred pathway. For instance, highly polarized reactants may favor a stepwise, zwitterionic mechanism, while less polar reactants might proceed via a concerted pathway. The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile (in this case, the alkyne of this compound) will significantly influence the reaction's polarity and, consequently, its mechanism.
Molecular Electron Density Theory (MEDT) is another powerful tool to analyze the mechanism and regioselectivity of cycloaddition reactions. rsc.org For the reaction of N-methylphenylnitrone with 1-sulphonyl-1-trifluoromethylallene, MEDT studies have shown that the reaction proceeds through a two-stage one-step non-concerted mechanism. researchgate.net Similar computational approaches could be applied to cycloadditions involving this compound to elucidate the precise nature of the transition state and predict the reaction's stereochemical outcome.
| Cycloaddition Type | Mechanistic Feature | Determining Factors |
| Concerted | Single transition state | Reactant polarity, solvent effects |
| Stepwise | Formation of intermediates (zwitterionic or diradical) | Stability of intermediates, electronic effects of substituents |
Characterization of Radical Pathways in Alkyne Functionalization
The functionalization of the alkyne in this compound can also be achieved through radical-mediated pathways. These reactions offer an alternative to transition metal-catalyzed processes and can lead to unique products. A common strategy involves the generation of a nitrogen-centered radical from the sulfonamide moiety.
The photolysis of N-alkenylsulfonamides in the presence of an initiator like (diacetoxyiodo)benzene (B116549) and iodine can generate a sulfonamidyl radical. researchgate.net This radical can then undergo an intramolecular cyclization onto the alkyne. The regioselectivity of this cyclization, i.e., whether it proceeds via a 5-exo or 6-endo pathway, is a critical aspect. Studies on similar systems have shown that the substitution pattern on the alkene or alkyne can exert significant control over the cyclization mode. researchgate.net For this compound, a 5-exo-dig cyclization would lead to a five-membered ring, while a 6-endo-dig cyclization would result in a six-membered ring. The relative stability of the resulting radical intermediates would likely govern the outcome.
The generated radical intermediates can be trapped by various radical acceptors, leading to further functionalization. This cascade approach allows for the rapid construction of complex molecular architectures from simple starting materials.
| Radical Process | Key Intermediate | Controlling Factors | Potential Outcome |
| Intramolecular Cyclization | Sulfonamidyl radical | Ring size preference (5-exo vs. 6-endo) | Cyclic sulfonamides |
| Radical Cascade | Vinyl or alkyl radical | Presence of radical traps | Polyfunctionalized products |
Analysis of Stereochemical Control and Regioselectivity in Chemical Transformations
Controlling the stereochemistry and regioselectivity of reactions involving this compound is crucial for the synthesis of well-defined products. The interplay of the alkyne and sulfonamide groups, often in concert with a catalyst or reagent, dictates the outcome of these transformations.
Stereochemical Control: In reactions that generate new stereocenters, achieving high stereoselectivity is a primary goal. For instance, in a palladium-catalyzed reaction, the use of chiral ligands can induce enantioselectivity. The stereochemical outcome of such reactions is often determined in the key bond-forming step, such as the migratory insertion or reductive elimination step in a catalytic cycle. The structure of the ligand and its interaction with the metal center and the substrate create a chiral environment that favors the formation of one enantiomer over the other. In some cases, the inherent chirality of a reactant can direct the stereochemical course of a reaction. researchgate.net Stereochemical editing techniques, which allow for the isomerization of a less stable stereoisomer to a more stable one, can also be employed to enhance the stereochemical purity of the final product. nih.gov
Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, a key regiochemical consideration is the site of attack on the alkyne. In a gold-catalyzed cyclization, for example, the nucleophilic attack by the sulfonamide nitrogen can occur at either the terminal or the internal carbon of the activated alkyne, leading to different ring sizes. The choice is often influenced by electronic factors (the relative electrophilicity of the two alkyne carbons) and steric factors.
In radical cyclizations, Baldwin's rules can often predict the favored ring-closing pathway (exo versus endo). For this compound, a 5-exo-dig cyclization is generally favored over a 6-endo-dig cyclization. However, as seen in related systems, factors such as vinylic halogen substitution can override these general preferences and lead to exclusive endo cyclization. researchgate.net
In three-component coupling reactions catalyzed by palladium, the regioselectivity of the addition across the alkyne is a critical parameter. The nature of the ligand, the solvent, and the electronic properties of the coupling partners can all influence where the new functional groups are installed. nih.govrsc.org
| Transformation | Selectivity Type | Influencing Factors |
| Catalytic Cyclization | Stereoselectivity | Chiral ligands, substrate control |
| Regioselectivity | Electronic and steric effects, catalyst nature | |
| Radical Cyclization | Regioselectivity | Baldwin's rules, substituent effects |
| Cross-Coupling | Regioselectivity | Ligand, solvent, electronic properties of reactants |
Computational and Theoretical Studies of N but 3 Yn 1 Yl Methanesulfonamide
Quantum Chemical Calculations of Molecular Structure, Geometry, and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in N-(but-3-yn-1-yl)methanesulfonamide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles that define its geometry.
By optimizing the molecular structure, researchers can identify the lowest energy conformation, which is the most likely arrangement of the molecule in its ground state. mdpi.com For sulfonamides, these calculations often reveal the supramolecular structures formed through intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, studies on similar sulfonamide-containing compounds have shown how intermolecular hydrogen bonds, like N-H···O=S, can lead to the formation of cyclic dimers in the crystalline state. mdpi.com The geometry around the sulfur atom in methanesulfonamides is typically tetrahedral, and the butynyl group can adopt various conformations due to rotation around the C-C and C-N single bonds. Computational methods can predict the relative energies of these different conformers, identifying the most stable ones.
Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) Note: This data is illustrative and would be generated from specific quantum chemical calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S=O | 1.43 | O=S=O | 120.0 |
| S-N | 1.65 | C-S-N | 107.0 |
| N-C | 1.47 | S-N-C | 122.0 |
| C≡C | 1.21 | N-C-C | 110.0 |
| C-H (alkyne) | 1.06 | C-C≡C | 178.0 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR) to Aid Experimental Characterization
Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, the magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For example, the characteristic vibrational frequencies for the sulfonyl (SO2) group, the N-H bond, and the C≡C triple bond in this compound can be calculated. mdpi.com Likewise, the chemical shifts for the protons and carbons in the molecule can be predicted to aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. mdpi.com Discrepancies between computed and experimental values can sometimes be attributed to solvent effects or intermolecular interactions in the condensed phase. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Exemplary Data) Note: This data is illustrative. Experimental values would be obtained from laboratory measurements, and predicted values from computational software.
| Spectroscopic Feature | Predicted Value | Experimental Value |
| IR: ν(N-H) (cm⁻¹) | 3280 | 3285 |
| IR: ν(C≡C) (cm⁻¹) | 2125 | 2120 |
| IR: νasym(SO₂) (cm⁻¹) | 1330 | 1325 |
| IR: νsym(SO₂) (cm⁻¹) | 1155 | 1150 |
| ¹H NMR: δ(N-H) (ppm) | 5.10 | 5.15 |
| ¹H NMR: δ(CH₂) (ppm) | 3.20 | 3.22 |
| ¹³C NMR: δ(C≡CH) (ppm) | 82.0 | 81.5 |
| ¹³C NMR: δ(C≡CH) (ppm) | 70.0 | 69.8 |
Reactivity Prediction and Orbital Analysis via Frontier Molecular Orbital Theory (FMO)
Frontier Molecular Orbital (FMO) theory is a key computational tool for understanding and predicting the chemical reactivity of molecules. wikipedia.orglibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For this compound, the alkyne group and the sulfonamide moiety will significantly influence the shapes and energies of the frontier orbitals. The lone pairs on the nitrogen and oxygen atoms are likely to contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. The LUMO may be distributed over the sulfonyl group and the alkyne, indicating potential sites for electrophilic attack.
Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative DFT Calculation Results) Note: These values are examples and would be derived from specific quantum chemical calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Reaction Mechanism Elucidation and Transition State Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This allows for the elucidation of reaction mechanisms at a molecular level.
For this compound, DFT could be used to study various reactions, such as the addition of electrophiles to the alkyne's triple bond or reactions involving the sulfonamide group. For example, in a cycloaddition reaction, DFT calculations can determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. mdpi.com The calculated activation energies (the energy difference between the reactants and the transition state) provide quantitative predictions of reaction rates. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and bonding changes throughout the reaction pathway. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or in the solid state. arxiv.org
For this compound, MD simulations can be used to explore its conformational landscape more extensively than static calculations. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how intermolecular hydrogen bonds with the solvent affect its conformation and dynamics. arxiv.org These simulations can also be used to understand how molecules of this compound interact with each other in the condensed phase, providing information on packing and the formation of aggregates. This is particularly relevant for understanding the properties of the material in its solid or liquid state.
Applications of N but 3 Yn 1 Yl Methanesulfonamide As a Key Building Block in Complex Chemical Synthesis
Design and Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. researchgate.netmdpi.comopenmedicinalchemistryjournal.com The development of novel synthetic routes to these scaffolds is a central theme in organic chemistry. researchgate.net Methodologies often involve the use of metal catalysts to facilitate ring-forming reactions, which can offer high yields and mild reaction conditions. researchgate.net While a variety of starting materials are employed in these syntheses, published research explicitly detailing the use of N-(but-3-yn-1-yl)methanesulfonamide in the formation of nitrogen-containing heterocycles is currently unavailable.
Role in the Preparation of Polycyclic Azacyclic Systems
The synthesis of polycyclic azacyclic systems, which contain multiple rings with at least one nitrogen atom, represents a significant challenge in synthetic chemistry due to their complex three-dimensional structures. Ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) is a powerful strategy for constructing such systems. researchgate.net This method allows for the formation of diverse and enantioenriched polycyclic structures. However, there are no specific examples in the scientific literature that demonstrate the application of this compound as a precursor in the synthesis of polycyclic azacyclic systems.
Formation of Fused Pyridoheterocycles and Indole (B1671886) Derivatives
Fused pyridoheterocycles and indole derivatives are privileged structures in medicinal chemistry, appearing in numerous pharmaceutical agents. nih.gov The development of efficient methods for their synthesis, including multicomponent reactions to build complexity rapidly, is of high interest. researchgate.net For instance, the synthesis of spirooxindole-annulated thiopyran derivatives has been achieved through a one-pot, five-component reaction. researchgate.net Nevertheless, the role of this compound in the formation of fused pyridoheterocycles or indole derivatives has not been documented in published research.
Derivatization for Structure-Reactivity Relationship Studies in Chemical Transformations
Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of physical organic chemistry. Such studies often involve the systematic derivatization of a lead compound to probe the electronic and steric effects on a particular chemical transformation. While the related compound, but-3-yn-1-yl methanesulfonate (B1217627), is known to act as an alkylating agent, there is a lack of specific research on the derivatization of this compound for the purpose of structure-reactivity relationship studies.
Integration into Multicomponent Reactions for Enhanced Molecular Complexity
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products. dovepress.comrsc.orgcapes.gov.br These reactions are prized for their atom economy and ability to rapidly build molecular diversity. dovepress.comrug.nl The integration of novel building blocks into MCRs is a continuous goal in the field. Despite the potential of the terminal alkyne and sulfonamide functionalities of this compound to participate in various MCRs, there are no published accounts of its use in such reactions to enhance molecular complexity.
Advanced Spectroscopic and Analytical Methodologies for N but 3 Yn 1 Yl Methanesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(but-3-yn-1-yl)methanesulfonamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete assignment of the molecule's carbon and proton framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be observed. For instance, the terminal alkyne proton (≡C-H) would appear as a characteristic signal, often a triplet due to coupling with the adjacent methylene (B1212753) group. The methylene groups of the butyl chain would exhibit specific chemical shifts and coupling patterns, providing connectivity information. The methyl group of the methanesulfonamide (B31651) moiety would present as a singlet.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to correlate proton and carbon signals, further confirming the structural assignment. nih.gov These studies are particularly valuable in the analysis of more complex derivatives where spectral overlap in one-dimensional spectra might occur. nih.gov The absence of signals from starting materials or byproducts in the NMR spectrum is a primary indicator of the compound's purity.
Table 1: Representative ¹H NMR Spectral Data for a Derivative, Diethyl 2-(but-3-yn-1-yl)-2-(2-oxo-2-phenylethyl)malonate umich.edu
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.97 | d | 7.6 | 2H |
| 7.58 | t |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne and sulfonamide functionalities. A sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch, while the C≡C triple bond stretch would appear in the region of 2100-2260 cm⁻¹. The sulfonamide group would give rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretch of the sulfonamide would also be present.
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound and its Derivatives umich.edu
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Alkyne (C≡C-H) | C-H Stretch | ~3300 |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 |
| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 |
| Sulfonamide (S=O) | Symmetric Stretch | 1180 - 1160 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). When this compound is subjected to MS analysis, it is ionized, and the resulting molecular ion's m/z value confirms the molecular weight of the compound.
Further fragmentation of the molecular ion within the mass spectrometer yields a characteristic pattern of fragment ions. The analysis of these fragmentation patterns can provide valuable insights into the compound's structure, as specific bonds are more prone to cleavage. For instance, fragmentation may occur at the C-S bond or within the butyl chain, and the resulting fragments help to piece together the molecular structure. This technique is also instrumental in identifying related impurities and byproducts.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound and its derivatives with a high degree of confidence.
By comparing the experimentally determined exact mass to the calculated theoretical mass for a given molecular formula, it is possible to confirm the elemental composition and distinguish between compounds with the same nominal mass but different atomic compositions. For example, in the study of related compounds, HRMS has been used to confirm the successful synthesis of target molecules, with found mass values closely matching the calculated values. umich.edu
Table 3: Example of HRMS Data for a Related Malonate Derivative umich.edu
| Compound | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ |
| Diethyl 2-(but-3-yn-1-yl)-2-(2-(4-chlorophenyl)-2-oxoethyl)malonate | 331.1540 | 331.1545 |
| Diethyl 2-(2-(naphthalen-2-yl)-2-oxoethyl)-2-(4-phenylbut-3-yn-1-yl)malonate | 421.2010 | 421.2011 |
Chromatographic Techniques (e.g., Flash Column Chromatography) for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. Flash column chromatography is a widely used method for purifying crude reaction mixtures on a preparative scale. umich.edu In this technique, the compound is separated from impurities based on its differential adsorption to a stationary phase (commonly silica (B1680970) gel) and elution with a mobile phase of a specific polarity. nih.govumich.edu
The progress of the separation is often monitored by thin-layer chromatography (TLC). Once purified, the purity of the final compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS). These methods provide quantitative information about the purity of the sample by separating the main compound from any residual starting materials, byproducts, or other impurities.
Future Research Directions and Emerging Perspectives on N but 3 Yn 1 Yl Methanesulfonamide Chemistry
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. For N-(but-3-yn-1-yl)methanesulfonamide, this involves moving beyond traditional synthetic protocols towards more sustainable alternatives.
Key areas of development include:
Solvent-Free and Aqueous Synthesis: Research has demonstrated the feasibility of synthesizing N-alkyl and N-aryl sulfonamides under solvent-free conditions at room temperature. sci-hub.se Furthermore, using water as a green solvent has proven effective for sulfonamide synthesis, such as in the iodine-mediated reaction of sodium sulfinates with amines, which proceeds at ambient temperature without the need for metal catalysts or additives. rsc.org Another aqueous method involves the oxidative chlorination of thiols or disulfides followed by reaction with amines. sci-hub.se
Catalytic Domino Reactions: A significant advancement is the use of nanostructured catalysts to facilitate domino reaction sequences. For instance, a nano-Ru/Fe3O4 catalyst enables a domino dehydrogenation-condensation-hydrogenation sequence to couple alcohols and sulfonamides directly. nih.gov This process is highly efficient, consumes only one equivalent of the alcohol, and the magnetic properties of the catalyst allow for easy separation and recycling, minimizing waste. nih.gov
Metal-Free Approaches: The development of metal-catalyst-free multicomponent reactions offers an environmentally benign pathway for constructing complex molecules. nih.gov These radical sulfonylation processes are noted for their mild conditions and high efficiency. nih.gov
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Sulfonamides
| Parameter | Conventional Methods | Sustainable Future Directions |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, solvent-free (neat) conditions. sci-hub.sersc.org |
| Catalysts | Stoichiometric reagents, precious metals | Recyclable nanocatalysts (e.g., nano-Ru/Fe3O4), metal-free systems. nih.govnih.gov |
| Reaction Type | Step-wise synthesis | One-pot, domino/cascade reactions. nih.gov |
| By-products | Significant waste generation | High atom economy, reduced by-product formation. sci-hub.se |
| Energy | Often requires heating/refluxing | Ambient temperature reactions. sci-hub.sersc.org |
Exploration of New Catalytic Systems for Efficient Alkyne Functionalization
The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. Future research will focus on harnessing new catalytic systems to functionalize this moiety with high efficiency, regioselectivity, and stereoselectivity. mdpi.com
Gold Catalysis: Gold catalysts are exceptionally effective at activating alkyne bonds towards nucleophilic attack. beilstein-journals.org For this compound, gold(I) catalysis could facilitate intramolecular cyclization reactions, potentially involving the sulfonamide nitrogen or oxygen as a nucleophile to generate novel heterocyclic structures. mdpi.comresearchgate.net Gold-catalyzed intermolecular reactions, such as cycloadditions with nitrones or annulations with indoles, could also be explored to build complex molecular architectures. beilstein-journals.org
Ruthenium Catalysis: Ruthenium catalysts offer a distinct reactivity profile. The [Ru(p-cymene)Cl2]2 complex, for example, is effective in N-alkylation reactions of sulfonamides with alcohols via a "borrowing hydrogen" methodology. nih.govdocumentsdelivered.com More uniquely, ruthenium complexes like [Cp*RuCl]4 can catalyze the trans-hydroalkynylation of internal alkynes, a challenging transformation that could be adapted for the cross-coupling of this compound with other alkynes to produce functionalized 1,3-enynes. acs.org
Copper Catalysis: Copper catalysts are widely used for alkyne coupling and difunctionalization reactions. mdpi.com Copper carbene intermediates can react with terminal alkynes to produce substituted allenes or butynamides. mdpi.com This opens a pathway for the three-component reaction of this compound with diazo compounds and other partners to rapidly increase molecular complexity. mdpi.com
Table 2: Potential Catalytic Transformations of the Alkyne Moiety
| Catalyst Type | Potential Reaction | Resulting Structure | Reference |
|---|---|---|---|
| Gold (Au) | Intramolecular Cyclization / Cycloaddition | Heterocycles, Polycyclic Systems | beilstein-journals.orgmdpi.com |
| Ruthenium (Ru) | N-Alkylation, trans-Hydroalkynylation | Substituted Amines, 1,3-Enynes | nih.govacs.org |
| Copper (Cu) | Coupling with Diazo Compounds, Click Chemistry | Allenes, Butynamides, Triazoles | sci-hub.semdpi.com |
| Rhodium (Rh) | Dimerization / Homocoupling | 1,3-Diynes | nih.gov |
Advanced Mechanistic Studies using Operando Techniques and Time-Resolved Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future studies on this compound chemistry will increasingly rely on advanced spectroscopic techniques that can monitor reactions in real time.
Operando Spectroscopy: This methodology involves the spectroscopic characterization of a catalyst and reacting species under actual working conditions, while simultaneously measuring catalytic performance. wikipedia.orgkit.edu By using techniques like operando FT-IR, Raman, or X-ray Absorption Spectroscopy (XAS), researchers can identify transient intermediates, determine the structure of the active catalytic site, and establish clear structure-reactivity relationships. kit.edunih.govrsc.org Applying these methods to the catalytic functionalization of this compound would provide invaluable insights into how the catalyst and substrate interact throughout the reaction cycle.
Time-Resolved Spectroscopy: This suite of techniques uses short laser pulses to initiate a reaction (pump) and subsequent pulses to monitor the changes in the system over extremely short timescales, from picoseconds to milliseconds (probe). patsnap.comyoutube.com Time-resolved absorption or fluorescence spectroscopy can track the formation and decay of short-lived excited states and intermediates, which is essential for understanding photochemical processes or rapid catalytic steps. patsnap.com This would be particularly useful for elucidating the mechanisms of light-driven or very fast metal-catalyzed reactions involving the alkyne group.
Chemoinformatic Approaches for Scaffold Design and Virtual Screening in Chemical Libraries
Computational methods are transforming the process of discovering new molecules with desired biological or material properties. This compound can serve as a valuable starting scaffold for these in silico approaches.
Virtual Screening: This technique involves computationally screening vast libraries of digital compounds against a specific biological target, such as a protein receptor, to predict binding affinity. nih.gov It allows researchers to test millions of compounds virtually, prioritizing a smaller, more promising set for experimental synthesis and testing. nih.gov
Scaffold-Based Library Design: The this compound core can be used to generate a diverse virtual library. By computationally adding a variety of substituents at the alkyne and sulfonamide positions, a large chemical space can be explored. This library can then be screened against targets of interest. Studies have already shown the success of screening sulfonamide-based libraries to identify novel inhibitors for targets like dihydrofolate synthetase (DHPS) and to discover new anticancer agents. nih.govmdpi.com This approach could accelerate the discovery of new drug candidates derived from the this compound framework.
Potential Contributions to Advanced Materials Science and Polymer Chemistry
The unique structural features of this compound, particularly its terminal alkyne, make it a promising building block for the synthesis of advanced materials and functional polymers.
Polymer Synthesis via "Click Chemistry": The terminal alkyne is a perfect functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sci-hub.se This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for polymerization. This compound could be used as a monomer and reacted with di- or poly-azides to create functional polytriazoles. mdpi.com The sulfonamide group would impart specific properties to the polymer, such as altered solubility, polarity, and potential for hydrogen bonding.
Development of Self-Assembling Materials: The related compound, but-3-yn-1-yl methanesulfonate (B1217627), has been used in the synthesis of diethyltin-based three-dimensional self-assemblies. This suggests that the butynyl moiety, combined with the polar sulfonamide group, could be incorporated into molecules designed for supramolecular chemistry and the creation of ordered nanomaterials. The interplay of the rigid alkyne rod and the flexible sulfonamide linker could be exploited to control the assembly of molecules into complex, functional architectures.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Methanesulfonyl group (δ ~3.0 ppm, singlet).
- Propargyl protons (δ ~1.8–2.5 ppm for terminal alkyne).
- IR Spectroscopy : Stretching vibrations for S=O (~1350–1150 cm⁻¹) and C≡C (~2100–2260 cm⁻¹) .
Advanced Consideration : Coupling experimental data with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set) enhances accuracy in peak assignments .
How does the alkyne moiety influence the reactivity of this compound in click chemistry or cycloaddition reactions?
Advanced Research Focus
The terminal alkyne group enables:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole derivatives under mild conditions (Cu(I) catalyst, room temperature).
- Regioselectivity Challenges : Competitive side reactions (e.g., Glaser coupling) may occur; use catalytic systems like TBTA (tris(benzyltriazolylmethyl)amine) to suppress dimerization .
- Computational Insights : Frontier Molecular Orbital (FMO) analysis predicts reactivity sites. The alkyne’s LUMO energy determines electrophilic addition feasibility .
What computational approaches are suitable for predicting electronic properties and bioactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations :
- Optimize geometry using B3LYP/6-311++G(d,p) to determine bond lengths/angles (critical for UV/Vis spectrum prediction) .
- Calculate HOMO-LUMO gaps to assess redox stability and charge-transfer interactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize observed bioactivity .
- Solvent Effects : Use Polarizable Continuum Model (PCM) to evaluate solvent impact on reactivity .
How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Q. Advanced Research Focus
- Comparative Structural Analysis : Tabulate substituent effects on bioactivity (see example below):
| Derivative | Substituent Position | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|---|
| N-(2-fluorophenyl) | ortho-F | 12 µM | H-bond with Tyr |
| N-(but-3-yn-1-yl) | Propargyl chain | 8 µM | Hydrophobic |
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .
- Data Reproducibility : Validate assays across multiple cell lines/pH conditions to account for variability .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Process Optimization :
- Replace batch reactors with continuous flow systems to enhance heat/mass transfer .
- Use green solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., sulfonic acid derivatives) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life under storage conditions .
How do steric effects of the propargyl group impact the conformational flexibility of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
